Proroxan
Overview
Description
Proroxan, also known as pyrroxane and pirroksan, is a pharmaceutical drug used as an antihypertensive and in the treatment of Ménière’s disease, motion sickness, and allergic dermatitis . It is a non-selective alpha-blocker (α-adrenoreceptor antagonist) .
Synthesis Analysis
A study describes a cascade method for the synthesis of β-aminoketones through the reductive hydroamination of alkynes under very mild metal-free conditions . This method allows for the rapid conversion of ynones and amines into corresponding β-aminoketones with a broad substrate scope and diverse functionalities .Molecular Structure Analysis
Proroxan has the molecular formula C21H23NO3 . Its IUPAC name is 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one .Chemical Reactions Analysis
The solubility and stability of Proroxan were investigated at various pH values . It was found that Proroxan solubility was reduced for 3 < pH < 5.5, which corresponded to the protonated species .Physical And Chemical Properties Analysis
Proroxan has the molecular formula C21H23NO3 . More detailed physical and chemical properties would require specific experimental data.Scientific Research Applications
Solubility and Stability Studies
Proroxan’s solubility and stability at various pH values have been investigated. It was found that its solubility was reduced for 3 < pH < 5.5, which corresponded to the protonated species . This peculiarity of Proroxan behavior in aqueous solutions could reflect complexation between its protonated and unprotonated molecules .
Development of Delivery Systems
The results of the solubility and stability studies indicated that Proroxan preparations using dosage forms and delivery systems that provide its maximum absorption in the stomach must be developed . This is to increase the bioavailability and stability of Proroxan .
Treatment and Prevention of Hypertonic Crises
Proroxan is a nonselective α-adrenoblocker with peripheral and central action . It is used to treat and prevent hypertonic crises and other types of sympathetic-adrenal pathology .
Pharmacokinetics and Pharmacodynamics Studies
Distinctive features of Proroxan are the rapid onset of its biological effect and its short duration . The pharmacokinetics of Proroxan are characterized by rapid attainment of the maximum concentration in blood and prolonged elimination from the body .
Future Directions
Proroxan was developed in the 1970s and is primarily used in Russia . Though originally developed as an antihypertensive, its use can lead to a decrease in alcohol and drug consumption . Currently, Proroxan is used almost exclusively in psychiatry, narcology, and neurology . Future research may explore other potential uses for this drug.
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c23-19(17-6-7-20-21(14-17)25-13-12-24-20)9-11-22-10-8-18(15-22)16-4-2-1-3-5-16/h1-7,14,18H,8-13,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIISXIDAZYOLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CCC(=O)C3=CC4=C(C=C3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33025-33-1 (hydrochloride) | |
Record name | Proroxan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033743963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9046285 | |
Record name | Proroxan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Proroxan | |
CAS RN |
33743-96-3 | |
Record name | Proroxan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033743963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Proroxan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROROXAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5WT3QN49G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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